
5-Chloro-6-(phenylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a nicotinic acid core with a chlorine atom at the 5-position and a phenylamino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(phenylamino)nicotinic acid typically involves the amination of 5,6-dichloronicotinic acid with aniline. This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly process . The reaction conditions generally involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(phenylamino)nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenylamino group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-6-(phenylamino)nicotinic acid has several scientific research applications:
Pharmaceuticals: It is being explored for its potential as a lead compound in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(phenylamino)nicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The phenylamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylamino)nicotinic acid: Lacks the chlorine atom at the 5-position.
2-(4-Chlorophenylamino)nicotinic acid: Has a chlorine atom on the phenyl ring instead of the nicotinic acid core.
Uniqueness
5-Chloro-6-(phenylamino)nicotinic acid is unique due to the presence of both the chlorine atom and the phenylamino group on the nicotinic acid core. This combination enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
6-anilino-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-8(12(16)17)7-14-11(10)15-9-4-2-1-3-5-9/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
KIAGXNCFLNZQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


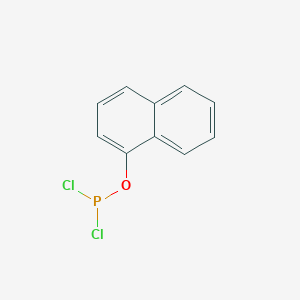
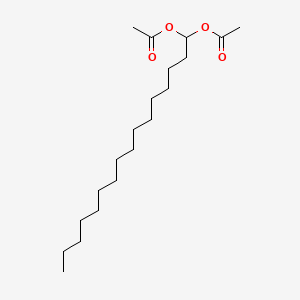
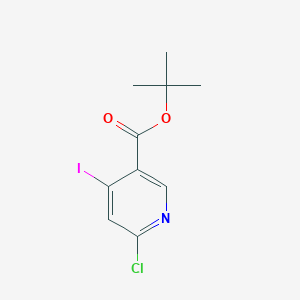
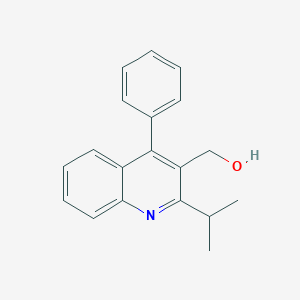
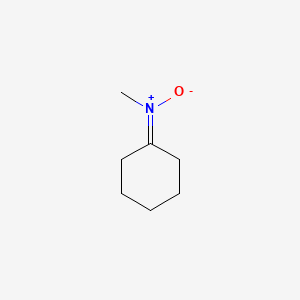
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)


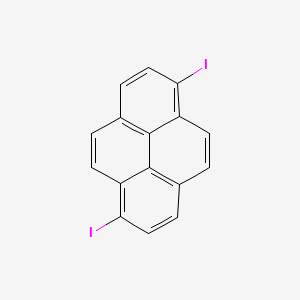
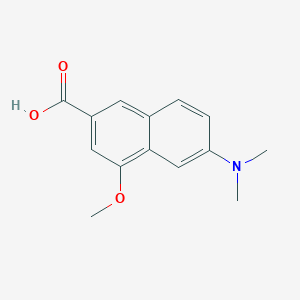
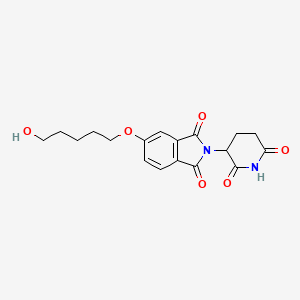
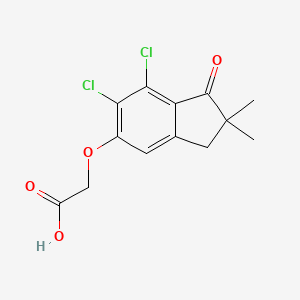
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
